molecular formula C4H9BrMg B1265778 Bromobutylmagnesium CAS No. 693-03-8

Bromobutylmagnesium

Cat. No.: B1265778
CAS No.: 693-03-8
M. Wt: 161.32 g/mol
InChI Key: LWLPYZUDBNFNAH-UHFFFAOYSA-M
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Description

Bromobutylmagnesium, also known as n-Butylmagnesium bromide, is an organomagnesium compound commonly used as a reagent in organic synthesis. It is a type of Grignard reagent, which is highly reactive and plays a crucial role in forming carbon-carbon bonds. The compound has the molecular formula C₄H₉BrMg and is typically found as a solution in tetrahydrofuran (THF) or diethyl ether.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromobutylmagnesium is synthesized through the reaction of 1-bromobutane with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, including temperature and solvent purity, to ensure high yield and purity of the final product. The reaction is usually conducted in large reactors equipped with efficient stirring and cooling systems to manage the exothermic nature of the reaction.

Types of Reactions:

    Nucleophilic Addition: this compound undergoes nucleophilic addition reactions with carbonyl compounds such as aldehydes and ketones to form alcohols.

    Substitution Reactions: It can participate in substitution reactions with alkyl halides to form new carbon-carbon bonds.

    Reduction Reactions: this compound can reduce certain functional groups, such as esters and nitriles, to their corresponding alcohols and amines, respectively.

Common Reagents and Conditions:

    Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition reactions.

    Alkyl Halides: Used in substitution reactions to form new carbon-carbon bonds.

    Solvents: Anhydrous tetrahydrofuran (THF) or diethyl ether are commonly used solvents.

Major Products Formed:

    Alcohols: Formed from the nucleophilic addition to carbonyl compounds.

    New Carbon-Carbon Bonds: Formed from substitution reactions with alkyl halides.

    Amines and Alcohols: Formed from the reduction of nitriles and esters, respectively.

Scientific Research Applications

Bromobutylmagnesium is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Organic Synthesis: Used to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Pharmaceuticals: Employed in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Polymer Chemistry: Acts as a catalyst in polymerization reactions, aiding in the production of various polymers.

    Biological Research: Utilized in the synthesis of biologically active compounds and in the study of biochemical pathways.

Mechanism of Action

The mechanism of action of Bromobutylmagnesium involves the formation of a highly reactive nucleophilic species. The magnesium atom in the compound coordinates with the bromine atom, creating a partial positive charge on the carbon atom. This makes the carbon atom highly nucleophilic, allowing it to attack electrophilic centers in other molecules, such as carbonyl groups. The resulting intermediate then undergoes further transformations to yield the final product.

Comparison with Similar Compounds

    Methylmagnesium Bromide: Another Grignard reagent with a similar reactivity profile but with a methyl group instead of a butyl group.

    Ethylmagnesium Bromide: Similar to Bromobutylmagnesium but with an ethyl group.

    Phenylmagnesium Bromide: Contains a phenyl group and is used in similar types of reactions.

Uniqueness: this compound is unique due to its specific reactivity and the nature of the butyl group, which can influence the steric and electronic properties of the reactions it undergoes. This makes it particularly useful in certain synthetic applications where other Grignard reagents may not be as effective.

Properties

IUPAC Name

magnesium;butane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9.BrH.Mg/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLPYZUDBNFNAH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[CH2-].[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40989022
Record name Magnesium bromide butan-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40989022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693-03-8
Record name Magnesium bromide butan-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40989022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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